N'-[7-(4-methoxystyryl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethyliminoformamide
Overview
Description
N'-[7-(4-methoxystyryl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethyliminoformamide is a useful research compound. Its molecular formula is C17H18N6O and its molecular weight is 322.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological and Antimicrobial Activity
Compounds structurally similar to N'-[7-(4-methoxystyryl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethyliminoformamide have shown significant biological and antimicrobial activities. A study synthesizing a series of triazolopyrimidine derivatives revealed their efficacy as antimicrobial agents. The compounds were evaluated against various bacterial and fungal species, showing moderate effects. This indicates the potential of this compound and related compounds in developing antimicrobial agents (Abdel‐Aziz et al., 2008).
Heterocyclic Synthesis
This compound and its derivatives are prominent in the synthesis of various heterocyclic compounds. These compounds, due to their structural complexity and biological activity, serve as key intermediates in the synthesis of pharmacologically active molecules. Studies have explored their use in synthesizing novel pyridine, pyrimidine, and triazole derivatives, indicating their versatility in drug development and chemical synthesis (Farghaly, 2008).
Antioxidant Properties
Some derivatives of this compound have shown promising antioxidant activities. This property is crucial as antioxidants are essential in combating oxidative stress-related diseases. A study synthesizing a range of triazolopyrimidine compounds, including analogs of this compound, found these compounds to possess significant antioxidant activities (Gilava et al., 2020).
Development of Polymer Carriers
The chemical structure of this compound and its derivatives can be leveraged in developing polymer carriers for active compounds such as anticancer drugs. These polymers can facilitate targeted and controlled drug delivery, which is a pivotal aspect of modern medicinal chemistry. Research in this area has focused on creating polymers that can effectively encapsulate and release drugs in a controlled manner, ensuring maximum efficacy and minimal side effects (Helaly et al., 2014).
Future Directions
: ChemicalBook - N’-[7-(4-METHOXYSTYRYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-N,N-DIMETHYLIMINOFORMAMIDE : ChemicalBook - Properties of N’-[7-(4-METHOXYSTYRYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-N,N-DIMETHYLIMINOFORMAMIDE : ChemicalBook - N’-[7-(4-METHOXYSTYRYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-N,N-DIMETHYLIMINOFORMAMIDE (Chinese)
Properties
IUPAC Name |
N'-[7-[(Z)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-22(2)12-19-16-20-17-18-11-10-14(23(17)21-16)7-4-13-5-8-15(24-3)9-6-13/h4-12H,1-3H3/b7-4-,19-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQVRIKHNXCNOZ-ACUJIFODSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NN2C(=CC=NC2=N1)C=CC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NN2C(=CC=NC2=N1)/C=C\C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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